REACTION_CXSMILES
|
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH2:10][CH2:9]2)([O-:5])=[O:4].Br[CH2:16][CH2:17][CH3:18]>CN(C=O)C.O.CCOC(C)=O>[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11]([CH2:16][CH2:17][CH3:18])[CH2:10][CH2:9]2)([O-:5])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C2CCNC2=CC1
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Name
|
|
Quantity
|
16 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.32 mL
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Type
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reactant
|
Smiles
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BrCCC
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Type
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CUSTOM
|
Details
|
After stirring for a further 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
is maintained overnight
|
Duration
|
8 (± 8) h
|
Type
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STIRRING
|
Details
|
After stirring
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Type
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CUSTOM
|
Details
|
decanting
|
Type
|
WASH
|
Details
|
the organic phase is successively washed with 25 ml of water and 25 ml of salt water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The evaporation residue is then purified on a silica column (eluent: Heptane/AcOEt: 9/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCN(C2=CC1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |